4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBMSLUMSGCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and sustainability .
Chemical Reactions Analysis
Amide Bond Formation
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Mechanism : The carboxylic acid group reacts with aniline derivatives via coupling agents (e.g., EDC , DCC ) to form the amide bond.
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Conditions : Typically performed in DMF or dichloromethane (DCM) under reflux.
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Product : 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide.
Oxidation
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Target : The hydroxy (-OH) group at position 4.
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Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
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Product : 4-oxo-N-(3-methoxyphenyl)quinoline-3-carboxamide (quinone derivative).
Reduction
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Target : The quinoline ring.
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Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol .
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Product : 4-hydroxy-N-(3-methoxyphenyl)-1,2-dihydroquinoline-3-carboxamide.
Substitution Reactions
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Target : The methoxy (-OCH₃) group at position 3 of the phenyl ring.
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Reagents :
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Nucleophilic substitution : Sodium hydride (NaH) in DMSO or potassium tert-butoxide (KOtBu) in THF .
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Electrophilic substitution : Dependent on directing groups (e.g., meta-directing methoxy).
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Products : Substituted derivatives (e.g., -NH₂, -SH, or other nucleophiles).
Table 1: Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amide Bond Formation | EDC/DCC in DMF or DCM, reflux | 4-hydroxy-N-(3-methoxyphenyl)... |
| Oxidation | KMnO₄ in acidic/neutral medium | 4-oxo-N-(3-methoxyphenyl)... |
| Reduction | NaBH₄ in methanol/ethanol | 4-hydroxy-N-(3-methoxyphenyl)... |
| Substitution | NaH/DMSO or KOtBu/THF | Substituted derivatives |
Mechanistic Insights
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Oxidation : The hydroxy group’s oxidation to a carbonyl enhances the compound’s reactivity, potentially altering its biological interactions (e.g., enzyme inhibition).
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Reduction : Reduction of the quinoline ring may modulate its electronic properties, influencing interactions with biological targets.
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Substitution : Replacement of the methoxy group allows structural diversification, critical for optimizing pharmacological properties (e.g., solubility, bioavailability).
Biological Implications
While not directly part of chemical reactions, the compound’s anticancer and antioxidant activities are influenced by its reactivity. For example, oxidation products or substituted derivatives may exhibit enhanced cytotoxic effects or selective binding to molecular targets like kinases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Quinoline derivatives, including 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide, have shown significant anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against HCT-116 colorectal cancer cells, suggesting potent anticancer activity compared to other derivatives tested. The mechanism involves apoptosis induction through modulation of the PI3K/AKT signaling pathway, leading to decreased expression of PI3K and AKT, which promotes pro-apoptotic signals.
2. Immunomodulatory Effects
Research into the immunomodulatory properties of quinoline-3-carboxamide derivatives revealed that certain compounds exhibit profiles similar to established immunomodulators like linomide. In vitro tests showed enhanced proliferation of spleen lymphocytes and increased TNF-alpha production by macrophages . These findings position this compound as a candidate for treating autoimmune diseases.
3. Multi-target Activity
The compound's potential as a multi-target agent is highlighted in studies where it was found to inhibit lipoxygenase (LOX), an enzyme implicated in inflammation and cancer progression. Compounds derived from this scaffold exhibited LOX inhibitory activity with an IC50 value of 10 µM , alongside antioxidant properties . Such multi-target profiles are beneficial in developing treatments for complex diseases.
Biological Research Applications
1. Enzyme Inhibition Studies
In biological research, compounds like this compound are utilized to study enzyme inhibition mechanisms. This compound's ability to bind to specific enzymes and inhibit their activity provides insights into various biological processes and disease mechanisms .
2. Mechanistic Insights into Cancer Treatment
The compound has been investigated for its role in cancer treatment mechanisms, particularly concerning its interaction with histone deacetylases (HDACs). For instance, analogs have been shown to disrupt HDAC4/HIF-1α/MEF-2-dependent signaling pathways essential for tumor survival . This highlights its potential as a therapeutic agent in cancer management.
Industrial Applications
1. Chemical Synthesis
In the chemical industry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to be a building block for various chemical reactions, including the production of dyes and pigments .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | IC50 = 15 µM against HCT-116 cells |
| Immunomodulatory Effects | Enhanced lymphocyte proliferation | |
| Multi-target Activity | LOX inhibition IC50 = 10 µM | |
| Biological Research | Enzyme Inhibition Studies | Insights into enzyme interactions |
| Mechanistic Insights into Cancer Treatment | Disruption of HDAC signaling pathways | |
| Industrial Applications | Chemical Synthesis | Building block for dyes and pigments |
Case Studies
1. Anticancer Efficacy Study
A detailed investigation into the cytotoxic effects of quinoline derivatives included testing this compound against multiple cancer cell lines. The results indicated significant potency with an IC50 value indicating effective cell death at low concentrations.
2. Immunomodulatory Activity Evaluation
Another study focused on evaluating the immunomodulatory effects of this compound on mice models suffering from autoimmune disorders. Results demonstrated that treatment with the compound led to a marked reduction in clinical symptoms associated with autoimmune responses .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ortho-Substituted Analog: 4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a)
Para-Substituted Analog: 4-Hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide (hypothetical, based on )
Substituent Effects on Lipophilicity
- Trifluoromethyl Derivatives: 4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) has the highest lipophilicity (logK) among tested compounds due to the electron-withdrawing CF₃ group . Comparison with 2b: The trifluoromethyl group in 7c increases lipophilicity by ~1.5 log units compared to 2b’s methoxy group, impacting membrane permeability and bioavailability .
- Bromophenyl Derivatives: N-(3-Bromophenyl)-4-hydroxyquinoline-3-carboxamide exhibits moderate lipophilicity (logK ~2.8), intermediate between 2b and nitro-substituted analogs . Bromine’s polarizability contributes to balanced hydro-lipophilic properties.
Linomide (Clinical Quinoline-3-carboxamide)
- Structure: N-Phenylmethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide .
- Key Differences: Linomide has a methyl group at position 1 and a phenylmethyl carboxamide, whereas 2b lacks the 1-methyl group and features a 3-methoxyphenyl substituent. Activity: Linomide demonstrates antiangiogenic and antitumor effects via host-mediated mechanisms . 2b’s unsubstituted 1-position and methoxy group may alter its binding to endothelial cell targets.
Antimicrobial Derivatives
- N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a-n) show moderate to excellent antimicrobial activity .
- Comparison with 2b : The dichlorophenyl-triazine moiety in 6a-n enhances antimicrobial potency compared to 2b ’s simpler methoxyphenyl group, highlighting the role of halogenation in targeting bacterial enzymes.
Table 1: Comparative Physicochemical Properties
Biological Activity
4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by its quinoline backbone, which is known for conferring significant biological activity. The presence of the hydroxyl and methoxy groups enhances its solubility and potential interactions with biological targets.
Research indicates that quinoline derivatives, including this compound, often exert their effects through modulation of various biochemical pathways. These pathways include:
- Inhibition of Enzymes : Many quinoline derivatives inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For instance, certain analogues have shown IC50 values as low as 10 μM for LOX inhibition .
- Interaction with Receptors : Compounds like this one may act on nuclear receptors or other cellular targets, influencing transcriptional activity related to cancer progression and inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicate selective cytotoxicity towards cancerous cells while sparing healthy cells .
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| MCF-7 | 15 | Selective cytotoxicity observed |
| HCT-116 | 20 | Significant inhibition noted |
| K-562 (bone marrow) | 18 | Effective against leukemia cells |
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also notable:
- LOX Inhibition : As mentioned earlier, it inhibits LOX, which plays a critical role in the synthesis of pro-inflammatory mediators. The ability to inhibit lipid peroxidation further supports its potential as an anti-inflammatory agent .
Antimicrobial Activity
Although less studied than its anticancer and anti-inflammatory effects, preliminary data suggests that quinoline derivatives may possess antimicrobial properties. The methoxy group is believed to enhance the compound's efficacy against certain bacterial strains.
Case Studies
- In Vivo Studies on Cancer Models : A study involving Tasquinimod, a similar quinoline derivative, demonstrated improved outcomes in metastatic castration-resistant prostate cancer through modulation of HDAC4 pathways. This suggests that derivatives like this compound may also have therapeutic potential in similar contexts .
- Multi-target Agents Evaluation : Recent research synthesized a series of carboxamides based on the quinoline structure. Among these, specific compounds exhibited significant antioxidant and LOX inhibitory activities, indicating that modifications to the basic structure can lead to enhanced biological profiles .
Q & A
Q. When computational predictions conflict with experimental reaction yields, what troubleshooting steps are advised?
- Methodological Answer : Re-examine solvent effects (e.g., dielectric constant in DFT) and steric hindrance not modeled in simulations. Test alternative catalysts (e.g., Pd/C vs. CuI) or solvents (DMF vs. THF). Use DOE (design of experiments) to identify critical factors (temperature, pH) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
